2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a methyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been found to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit enzymes or modulate receptor activity, leading to changes in cellular processes .
Biochemical Pathways
For example, some imidazole derivatives have been found to affect pathways related to inflammation, tumor growth, diabetes, and various microbial infections .
Result of Action
Based on the known effects of similar compounds, it’s possible that this compound could have a range of effects, such as anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions:
Formation of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid group to the pyrazole ring, which can be accomplished through various coupling reactions, such as the use of a Grignard reagent followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, potentially yielding hydrazine derivatives or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Biological Studies: The compound is used in studies of enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Materials Science: It is explored for its potential in the development of novel materials, such as polymers and coordination complexes, with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-1H-pyrazol-1-yl)propanoic acid: Lacks the methyl group at the 5-position, which can affect its reactivity and binding properties.
2-(4-hydroxy-5-methyl-1H-pyrazol-1-yl)propanoic acid: The hydroxyl group introduces different hydrogen bonding capabilities compared to the amino group.
2-(4-nitro-5-methyl-1H-pyrazol-1-yl)propanoic acid: The nitro group is a strong electron-withdrawing group, significantly altering the compound’s electronic properties.
Uniqueness
2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both an amino group and a methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of these substituents allows for a diverse range of interactions and applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-amino-5-methylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,8H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQXKLZMIYCHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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